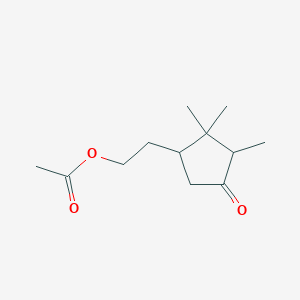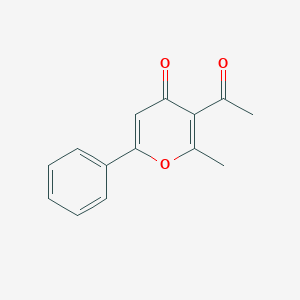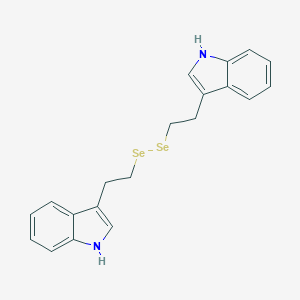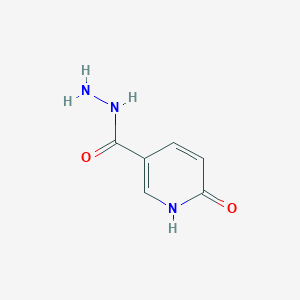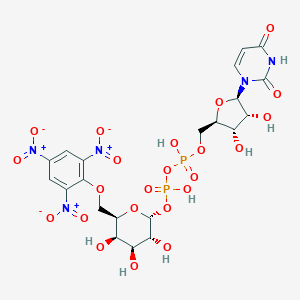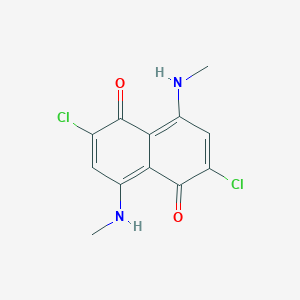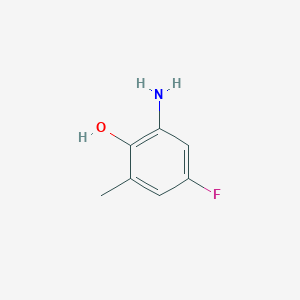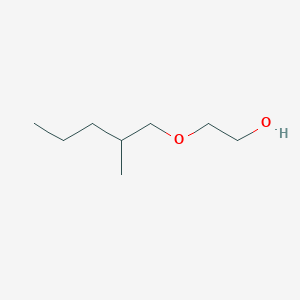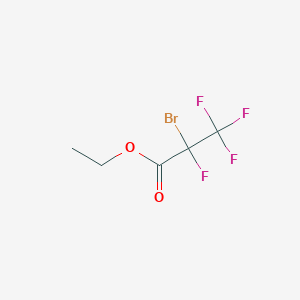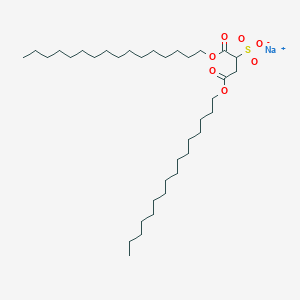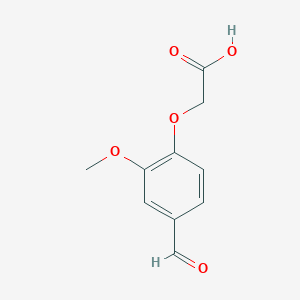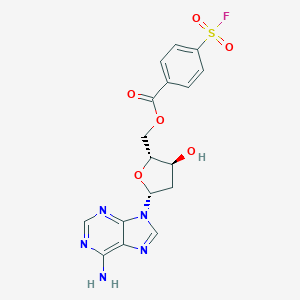
FSBdA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FSBdA, also known as 2-fluorosubstituted benzimidazole riboside, is a synthetic compound that has recently gained attention in scientific research. This molecule is a nucleoside analog that can be used in the synthesis of nucleic acids. FSBdA has been shown to have potential applications in cancer therapy and antiviral treatments. In
Mecanismo De Acción
FSBdA is a nucleoside analog that can be incorporated into the growing DNA chain during replication. Once incorporated, FSBdA causes premature termination of DNA synthesis, leading to the inhibition of cell growth and proliferation. FSBdA also inhibits viral RNA polymerase by acting as a chain terminator during viral replication.
Efectos Bioquímicos Y Fisiológicos
FSBdA has been shown to have low toxicity and high selectivity towards cancer cells and viral replication. FSBdA has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. However, FSBdA may have potential side effects on normal cell replication and DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FSBdA has several advantages for lab experiments, including its low toxicity and high selectivity towards cancer cells and viral replication. FSBdA also has potential applications in cancer therapy and antiviral treatments. However, FSBdA may have limitations in terms of its specificity towards certain cancer cells and its potential side effects on normal cell replication and DNA synthesis.
Direcciones Futuras
Include the development of more specific analogs of FSBdA for targeted cancer therapy and the exploration of FSBdA as a potential treatment for other viral infections. Further research is also needed to investigate the potential side effects of FSBdA on normal cell replication and DNA synthesis.
Métodos De Síntesis
FSBdA can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzimidazole with N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. The second step involves the reaction of the intermediate product with ribose in the presence of trifluoroacetic acid (TFA) and triethylamine (TEA). The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
FSBdA has potential applications in cancer therapy and antiviral treatments. In cancer therapy, FSBdA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting DNA synthesis. FSBdA has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting the viral RNA polymerase.
Propiedades
Número CAS |
126463-19-2 |
|---|---|
Nombre del producto |
FSBdA |
Fórmula molecular |
C17H16FN5O6S |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H16FN5O6S/c18-30(26,27)10-3-1-9(2-4-10)17(25)28-6-12-11(24)5-13(29-12)23-8-22-14-15(19)20-7-21-16(14)23/h1-4,7-8,11-13,24H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
Clave InChI |
LHCIYNNCZKYAFR-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
Sinónimos |
5'-fluorosulfonylbenzoyldeoxyadenosine FSBdA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





